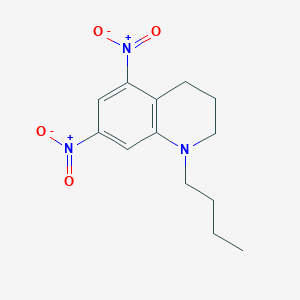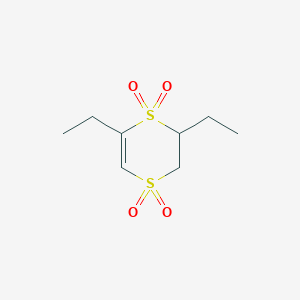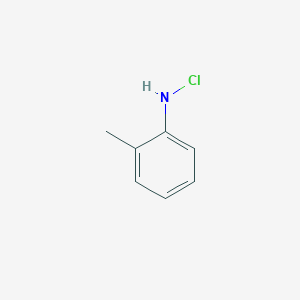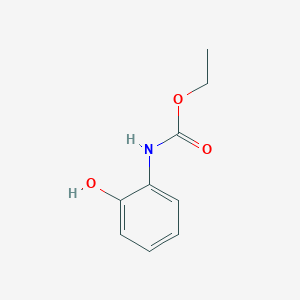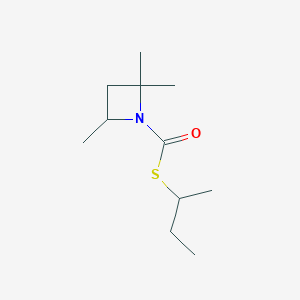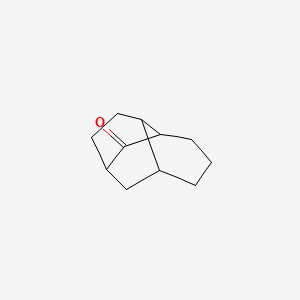![molecular formula C11H14SSn B14625442 Stannane, benzo[b]thien-2-yltrimethyl- CAS No. 57083-16-6](/img/structure/B14625442.png)
Stannane, benzo[b]thien-2-yltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, benzo[b]thien-2-yltrimethyl- is a chemical compound with the molecular formula C11H14SSn. It is also known as benzo[b]thien-2-yltrimethylstannane. This compound is part of the organotin family, which are compounds containing tin atoms bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Méthodes De Préparation
The synthesis of stannane, benzo[b]thien-2-yltrimethyl- typically involves the reaction of benzo[b]thiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Analyse Des Réactions Chimiques
Stannane, benzo[b]thien-2-yltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Applications De Recherche Scientifique
Stannane, benzo[b]thien-2-yltrimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of stannane, benzo[b]thien-2-yltrimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the modulation of enzyme activity, signal transduction pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
Stannane, benzo[b]thien-2-yltrimethyl- can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different chemical properties and applications.
Tetramethyltin: A related compound with four methyl groups bonded to the tin atom.
The uniqueness of stannane, benzo[b]thien-2-yltrimethyl- lies in its benzo[b]thiophene moiety, which imparts distinct chemical and biological properties compared to other organotin compounds .
Propriétés
Numéro CAS |
57083-16-6 |
|---|---|
Formule moléculaire |
C11H14SSn |
Poids moléculaire |
297.01 g/mol |
Nom IUPAC |
1-benzothiophen-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C8H5S.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1-5H;3*1H3; |
Clé InChI |
KQGIXAQXDDCUMT-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


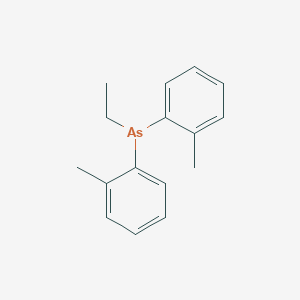

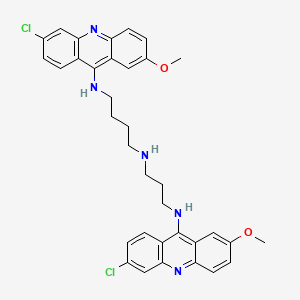
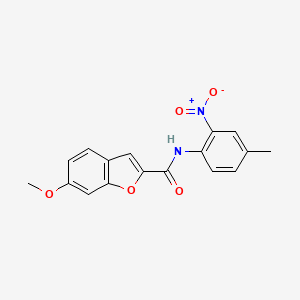
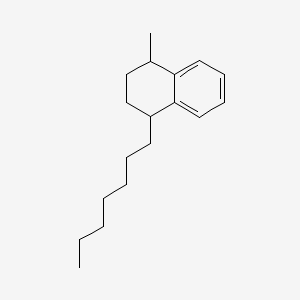


![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
